molecular formula C20H17N3O3 B5717555 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide

Cat. No.: B5717555
M. Wt: 347.4 g/mol
InChI Key: QQUGBNZKBLUBLH-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C20H17N3O3 and a molecular weight of 347.36728 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a hydrazide group (-CONHNH2) attached to a benzene ring, making it a member of the nitrobenzohydrazide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide typically involves the nitration of a suitable precursor, followed by the introduction of the hydrazide group. One common method is the nitration of 2-methyl-N’,N’-diphenylbenzohydrazide using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of 2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for temperature and pressure control is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the -NHNH2 group is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oximes or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Reduction: 2-methyl-3-amino-N’,N’-diphenylbenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Oxidation: Oximes or other oxidized derivatives.

Scientific Research Applications

2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzohydrazide: Lacks the diphenyl groups, making it less bulky and potentially less active in certain reactions.

    3-nitro-N’,N’-diphenylbenzohydrazide: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-methyl-N’,N’-diphenylbenzohydrazide: Lacks the nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

2-methyl-3-nitro-N’,N’-diphenylbenzohydrazide is unique due to the presence of both the nitro and hydrazide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-15-18(13-8-14-19(15)23(25)26)20(24)21-22(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUGBNZKBLUBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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